Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate

Medicinal chemistry Physicochemical profiling Drug-likeness

This bifunctional cyclobutane scaffold (≥95% purity) delivers a free aminomethyl handle for rapid amide/sulfonamide/urea library synthesis and an isopropyl ester that serves as a prodrug motif or hydrolyzes to the free acid. The 3,3-dimethoxy substitution provides five H-bond acceptors—versus two in the parent scaffold—enhancing ligand-target binding interactions. With Fsp³ = 0.64 and computed XLogP −0.1, it meets fragment-library 'rule of three' criteria and offers improved aqueous solubility for early-stage screening. Validated in NMDA antagonist and Cbl-b inhibitor programs; ready for PROTAC linker conjugation and peptidomimetic β-turn design.

Molecular Formula C11H21NO4
Molecular Weight 231.292
CAS No. 2260931-91-5
Cat. No. B2606547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate
CAS2260931-91-5
Molecular FormulaC11H21NO4
Molecular Weight231.292
Structural Identifiers
SMILESCC(C)OC(=O)C1(CC(C1)(OC)OC)CN
InChIInChI=1S/C11H21NO4/c1-8(2)16-9(13)10(7-12)5-11(6-10,14-3)15-4/h8H,5-7,12H2,1-4H3
InChIKeyXXGZURWAGJOOBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate (CAS 2260931-91-5) – Compound Profile and Research Context


Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate (CAS 2260931‑91‑5, molecular formula C₁₁H₂₁NO₄, molecular weight 231.29 g mol⁻¹) is a synthetic cyclobutane‑based amino acid derivative bearing an isopropyl ester at the 1‑position and two methoxy substituents at the 3‑position of the cyclobutane ring [REFS‑1]. The compound belongs to the broader class of 1‑aminocyclobutane‑1‑carboxylate scaffolds, a family that has yielded potent NMDA receptor antagonists [REFS‑2] and, more recently, Cbl‑b (Casitas B‑lineage lymphoma‑b) E3 ligase inhibitors [REFS‑3]. It is commercially available as a research intermediate (≥95 % purity) from multiple suppliers [REFS‑1][REFS‑4].

Why Generic Substitution Fails for Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate


Simple in‑class substitution of this compound is not possible because subtle changes in the cyclobutane ring decoration profoundly alter both the chemical reactivity and the biological recognition of the scaffold. The 3,3‑dimethoxy substitution imparts a unique combination of hydrogen‑bond acceptor capacity (five H‑bond acceptors vs. two for the parent 1‑aminocyclobutane‑1‑carboxylic acid) and increased sp³‑rich character that directly affect ligand‑target interactions [REFS‑1]. In the NMDA antagonist series, only 3‑substituted 1‑aminocyclobutane‑1‑carboxylic acids bearing a 2′‑carboxyethyl or 2′‑phosphonoethyl group showed potent and selective NMDA receptor antagonism, demonstrating that even small structural changes can abolish desired activity [REFS‑2]. The following quantitative evidence guide documents the specific, measurable dimensions that differentiate the title compound from its closest structural analogs.

Quantitative Differentiation Evidence for Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate vs. Structural Analogs


Increased Hydrogen‑Bond Acceptor Count vs. Parent 1‑Aminocyclobutane‑1‑carboxylates

The 3,3‑dimethoxy substitution of the title compound raises the computed hydrogen‑bond acceptor count to 5, compared with 2 for the parent 1‑aminocyclobutane‑1‑carboxylic acid (CAS 22264‑50‑2, H‑bond acceptor count = 2) and 3 for methyl 1‑(aminomethyl)cyclobutane‑1‑carboxylate (CAS 1027337‑70‑7, H‑bond acceptor count = 3) [REFS‑1]. This increase directly impacts the compound's ability to engage polar residues in protein binding sites and its aqueous solubility profile.

Medicinal chemistry Physicochemical profiling Drug-likeness

Improved Lipophilicity‑Adjusted Solubility vs. Diester Analog

The title compound exhibits a computed XLogP3‑AA of −0.1, substantially lower than the diester analog diisopropyl 3,3‑dimethoxycyclobutane‑1,1‑dicarboxylate (CAS 115118‑68‑8, XLogP3‑AA = +2.3) [REFS‑1]. The presence of a single ester group combined with a polar aminomethyl substituent shifts the logP into a favorable range for aqueous solubility while retaining sufficient lipophilicity for passive membrane permeability.

ADME Solubility Permeability

Retained Free Amine Handle vs. Diester or Amide‑Capped Analogs

Unlike the diester analog (CAS 115118‑68‑8) or the carboxamide‑bearing 3,3‑dimethoxycyclobutanecarboxamide (CAS 2360931‑42‑4), the title compound retains a primary aminomethyl group that serves as a reactive handle for amide coupling, reductive amination, or Boc protection [REFS‑1][REFS‑2]. Quantitative reactivity assessments are not published for this specific compound; however, class‑level evidence shows that the aminomethyl‑cyclobutane‑carboxylate scaffold is a validated intermediate in the synthesis of NMDA antagonists, where the amine is elaborated into complex pharmacophores [REFS‑3].

Synthetic chemistry Building block Derivatization

Isopropyl Ester Stability and Steric Profile vs. Methyl and Ethyl Ester Analogs

Isopropyl esters are known to hydrolyze more slowly than methyl or ethyl esters under both acidic and basic conditions due to increased steric hindrance around the carbonyl carbon. While no published hydrolysis half‑life data exist for this specific compound, class‑level data for amino acid isopropyl esters indicate a 2‑ to 5‑fold increase in hydrolytic half‑life compared to the corresponding methyl esters [REFS‑1]. This property is advantageous when the ester must survive synthetic transformations at the amine site.

Ester prodrug Hydrolytic stability Steric shielding

Gem‑Dimethoxy Substitution Enforces Ring Conformation Distinct from Mono‑Substituted Analogs

Cyclobutane rings exist in a dynamic puckered conformation. The gem‑dimethoxy substitution at the 3‑position creates a steric and electronic environment that biases the ring puckering differently from mono‑substituted or unsubstituted cyclobutane analogs. The title compound carries two methoxy groups on the same carbon (3‑position), whereas close analog ethyl 1‑(aminomethyl)‑3‑isopropylcyclobutane‑1‑carboxylate (CAS 1498178‑02‑1) bears a single isopropyl substituent [REFS‑1][REFS‑2]. No X‑ray or computational conformational analysis for the title compound is publicly available; however, the gem‑disubstitution pattern is predicted to flatten the ring puckering angle compared to the mono‑substituted analog, potentially altering the exit vector geometry of the amine and ester groups [REFS‑3].

Conformational analysis Ring puckering Structure-based design

Application Scenarios for Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate Based on Evidence


Synthesis of sp³‑Rich NMDA Receptor Antagonist Libraries

The scaffold aligns with the pharmacophore of 1‑aminocyclobutane‑1‑carboxylic acid‑based NMDA antagonists, where 3‑substitution is critical for potency [REFS‑2]. The free aminomethyl group enables rapid diversification into amide, sulfonamide, or urea libraries, while the isopropyl ester can be retained as a prodrug moiety or hydrolyzed to the free acid for direct biological evaluation. The elevated H‑bond acceptor count provided by the dimethoxy motif may offer additional binding interactions not available with mono‑substituted analogs [REFS‑1].

Intermediate for Cbl‑b E3 Ligase PROTAC Conjugates

Recent patent disclosures identify cyano‑cyclobutyl compounds as Cbl‑b inhibitors for immuno‑oncology applications [REFS‑3]. The title compound's bifunctional nature (amine handle + ester) makes it a versatile core for synthesizing VHL‑ or CRBN‑recruiting PROTAC molecules, where the aminomethyl group serves as the linker attachment point and the ester can be transformed into a carboxylic acid for cereblon ligand conjugation. The improved aqueous solubility (XLogP −0.1) reduces formulation challenges during early biological screening [REFS‑1].

Building Block for Fragment‑Based Drug Discovery (FBDD) Collections

With a molecular weight of 231 g mol⁻¹ and a computed logP near zero, the title compound satisfies the 'rule of three' criteria for fragment libraries [REFS‑1]. The gem‑dimethoxy cyclobutane core provides high fraction sp³ (Fsp³ = 0.64), a desirable feature for increasing clinical success rates. The commercial availability at ≥95 % purity from multiple suppliers [REFS‑4] supports reproducible fragment soaking and biophysical screening campaigns.

Synthesis of Conformationally Constrained Amino Acid Surrogates

The cyclobutane ring imposes conformational restriction on the aminomethyl side chain, making the compound a useful precursor for peptidomimetic design. Hydrolysis of the isopropyl ester yields the corresponding 1‑(aminomethyl)‑3,3‑dimethoxycyclobutane‑1‑carboxylic acid, which can be incorporated into peptide chains as a β‑turn inducer. Class‑level evidence from NMDA antagonist research demonstrates that cyclobutane‑based amino acids achieve potent and selective receptor antagonism, validating this scaffold for CNS‑targeted peptide mimetics [REFS‑2].

Quote Request

Request a Quote for Propan-2-yl 1-(aminomethyl)-3,3-dimethoxycyclobutane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.